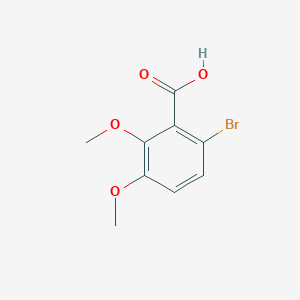

6-Bromo-2,3-dimethoxybenzoic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

6-bromo-2,3-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-13-6-4-3-5(10)7(9(11)12)8(6)14-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJANRRXNCDJJFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453558 | |

| Record name | 6-BROMO-2,3-DIMETHOXYBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60555-93-3 | |

| Record name | 6-BROMO-2,3-DIMETHOXYBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 6 Bromo 2,3 Dimethoxybenzoic Acid

Direct Synthesis Approaches

Direct synthetic routes to 6-bromo-2,3-dimethoxybenzoic acid focus on introducing a bromine atom onto the 2,3-dimethoxybenzoic acid scaffold or a closely related precursor.

Bromination of 2,3-Dimethoxybenzoic Acid

A primary route to synthesizing this compound involves the electrophilic bromination of a suitable precursor, such as 2,3-dimethoxybenzaldehyde. The synthesis can be achieved through a two-step process starting with the bromination of 2,3-dimethoxybenzaldehyde, followed by oxidation of the resulting aldehyde to the desired carboxylic acid.

In a typical procedure, 2,3-dimethoxybenzaldehyde is treated with N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF). The reaction mixture is stirred for an extended period, for instance, 48 hours, to ensure the formation of 6-bromo-2,3-dimethoxybenzaldehyde (B1228148) scielo.br. The resulting aldehyde can then be oxidized to this compound using standard oxidizing agents. The regioselectivity of the bromination at the 6-position is directed by the activating methoxy (B1213986) groups and the deactivating, meta-directing aldehyde group.

| Reactant | Reagent | Solvent | Time | Product | Yield |

| 2,3-dimethoxybenzaldehyde | N-bromosuccinimide (NBS) | Dimethylformamide (DMF) | 48 h | 6-bromo-2,3-dimethoxybenzaldehyde | 60% scielo.br |

This table outlines the synthesis of the aldehyde precursor to this compound.

Multistep Routes from Functionalized Precursors

Multistep synthesis provides an alternative pathway to this compound, often starting from more complex or specifically functionalized precursors. While a specific route involving 5,6-dimethoxy-1-naphthylamine and acylation with 6-bromo-2,3-dimethoxybenzoyl chloride is highly specialized and not widely documented, the general principle of using functionalized precursors is a common strategy in organic synthesis libretexts.org.

An example of a multistep route from a functionalized precursor involves the synthesis of the intermediate 6-bromo-2,3-dimethoxybenzaldehyde from 6-bromo-2-hydroxy-3-methoxybenzaldehyde. In this method, the hydroxyl group is methylated using dimethylsulfate in the presence of a base like potassium carbonate (K2CO3) and a solvent such as dry DMF . This methylation step converts the phenol to a methoxy group, yielding the target aldehyde, which can subsequently be oxidized to this compound.

Regioselective Synthesis via Specific Precursor Modifications

Achieving regioselectivity is a critical aspect of synthesizing substituted aromatic compounds. In the case of this compound, the substitution pattern on the precursor molecule plays a crucial role in directing the bromine atom to the desired position.

The synthesis of 6-bromo-2,3-dimethoxybenzaldehyde from 2,3-dimethoxybenzaldehyde using NBS is an example of a regioselective reaction scielo.br. The two methoxy groups at positions 2 and 3 are ortho-, para-directing activators. The aldehyde group at position 1 is a deactivating, meta-directing group. The position para to the 2-methoxy group is position 5, and the position ortho to it is position 1 (already substituted) and 3 (already substituted). The position para to the 3-methoxy group is position 6, and the ortho positions are 2 and 4. The combined directing effects favor substitution at the C-6 position, which is para to the 3-methoxy group and ortho to the 2-methoxy group, leading to the desired 6-bromo isomer. The study of bromination under various conditions for other dimethoxy-substituted systems further highlights the importance of precursor structure in determining the final product distribution researchgate.netresearchgate.net.

Optimization of Reaction Conditions and Yields in Synthetic Pathways

Optimizing reaction conditions is essential for maximizing product yield and purity while minimizing reaction time and the formation of byproducts. Key parameters that are often adjusted include the choice of solvent, temperature, reaction time, and the nature of the brominating agent scielo.br.

For instance, in the synthesis of 6-bromo-2,3-dimethoxybenzaldehyde, the use of DMF as a solvent and a reaction time of 48 hours with NBS were specified to achieve a 60% yield scielo.br. Further optimization could involve screening different solvents, adjusting the temperature, or using alternative brominating agents. General strategies for optimization might include using catalysts or modifying the workup procedure to improve the isolation of the final product scielo.brgoogle.comgoogle.com. For example, in related bromination reactions, controlling the temperature can be crucial; reactions conducted in an ice bath can sometimes offer higher selectivity compared to those at room temperature researchgate.net.

Synthesis of Related Isomeric and Analogous Dimethoxybromobenzoic Acids

The synthesis of isomers and analogs of this compound is important for structure-activity relationship studies and for providing access to a wider range of chemical entities.

Preparation of 3-Bromo-2,6-dimethoxybenzoic Acid

A common method for the preparation of 3-bromo-2,6-dimethoxybenzoic acid involves the direct bromination of 2,6-dimethoxybenzoic acid. One documented procedure utilizes a solution of bromine in a solvent mixture, which is added dropwise to a solution of the starting material google.com.

A specific production process involves dissolving 2,6-dimethoxybenzoic acid in dioxane. A solution of bromine in trichloromethane is then added, and the mixture is stirred for approximately 2 hours. After the reaction, the solvent is recovered, and the solid crude product is separated and recrystallized from ethanol to yield the purified 3-bromo-2,6-dimethoxybenzoic acid google.com.

To address issues such as impurities that can arise from the further reaction of the product with bromine, alternative brominating agents have been employed. N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in an aqueous alkali solution can be used. This method has the advantage of scavenging the hydrogen bromide generated during the reaction, which can reduce side reactions google.com.

| Starting Material | Brominating Agent | Solvent(s) | Key Conditions | Product |

| 2,6-Dimethoxybenzoic Acid | Bromine | Dioxane / Trichloromethane | Stirring for 2.0h, followed by recrystallization google.com | 3-Bromo-2,6-dimethoxybenzoic Acid |

| 2,6-Dimethoxybenzoic Acid | N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Aqueous Alkali | Stirring at room temperature for 2-24 hours google.com | 3-Bromo-2,6-dimethoxybenzoic Acid |

This table compares different synthetic methods for the preparation of 3-bromo-2,6-dimethoxybenzoic acid.

Synthesis of 2-Bromo-4,5-dimethoxybenzoic Acid

The synthesis of 2-Bromo-4,5-dimethoxybenzoic acid, an isomer of the target compound, has been approached through several strategic routes, primarily involving the bromination of a substituted benzene (B151609) ring followed by oxidation or direct bromination of a benzoic acid derivative.

A third approach involves the direct bromination of 3,4-dimethoxybenzoic acid using bromine in the presence of concentrated hydrochloric acid. scribd.com This method offers a more direct route to the desired product, potentially reducing the number of synthetic steps and associated waste.

| Starting Material | Key Reagents | Intermediate | Final Product | Reported Yield |

| 3,4-dimethoxybenzaldehyde | 1. Bromine, Acetic Acid2. Oxidizing Agent | 2-bromo-4,5-dimethoxybenzaldehyde | 2-Bromo-4,5-dimethoxybenzoic acid | ~48% |

| 3,4-dimethoxytoluene | 1. Sulfuric acid, Hydrogen peroxide, Metal bromide2. Potassium permanganate, Tetrabutylammonium bromide | 2-bromo-4,5-dimethoxytoluene | 2-Bromo-4,5-dimethoxybenzoic acid | ~90% |

| 3,4-dimethoxybenzoic acid | Bromine, Concentrated Hydrochloric Acid | Not Applicable | 2-Bromo-4,5-dimethoxybenzoic acid | High Yield |

Methodologies for Brominated Alkoxybenzoic Acids via N-Bromosuccinimide (NBS) or Dibromodimethylhydantoin

The use of N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as brominating agents offers several advantages over elemental bromine, including improved handling, safety, and selectivity. wordpress.comkhanacademy.org These reagents are particularly effective for the bromination of activated aromatic systems, such as alkoxybenzoic acids.

N-Bromosuccinimide is a versatile reagent for electrophilic aromatic bromination, especially for electron-rich aromatic compounds. wordpress.com The reaction can be carried out under various conditions, and the use of a polar solvent like N,N-dimethylformamide (DMF) can lead to high para-selectivity. wordpress.com For alkoxybenzoic acids, the electron-donating nature of the alkoxy groups activates the aromatic ring towards electrophilic substitution, making NBS a suitable reagent.

1,3-Dibromo-5,5-dimethylhydantoin is another effective brominating agent that is often considered a more stable and cost-effective alternative to NBS. khanacademy.orgresearchgate.net DBDMH can be used for the monobromination of activated benzoic acids in an aqueous sodium hydroxide solution, with reported high yields and purity. fiveable.meskpharmteco.com Furthermore, DBDMH has been successfully employed for the ortho-monobromination of phenols and polyphenols in chloroform at room temperature, yielding clean products with high efficiency. masterorganicchemistry.com The reactivity of DBDMH can be enhanced by the presence of trimethylsilyl trifluoromethanesulfonate. skpharmteco.com The choice of catalyst can also direct the reaction pathway; Lewis acids tend to promote benzylic bromination, while Brønsted acids favor aromatic ring bromination. researchgate.netyoutube.com

| Brominating Agent | Substrate Type | Typical Reaction Conditions | Key Advantages |

| N-Bromosuccinimide (NBS) | Electron-rich aromatic compounds, including alkoxybenzoic acids | Polar solvents (e.g., DMF) for high para-selectivity | Versatile, well-established reagent |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Activated benzoic acids, phenols, polyphenols | Aqueous NaOH for benzoic acids; Chloroform for phenols | Stable, cost-effective, high yields, good selectivity |

Green Chemistry Principles in Synthesis Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact and enhance safety. The synthesis of brominated alkoxybenzoic acids can benefit significantly from the application of these principles.

Atom Economy: Traditional bromination reactions using elemental bromine often have a low atom economy, as one mole of hydrogen bromide is produced as a byproduct for every mole of bromine consumed. researchgate.net To address this, catalytic systems that can recycle the bromide from HBr are being developed. For instance, the use of an oxidant like hydrogen peroxide in conjunction with a bromide source can lead to a more atom-economical process. researchgate.net

Use of Safer Solvents and Auxiliaries: A key principle of green chemistry is the reduction or elimination of hazardous solvents. skpharmteco.comwordpress.com Many traditional bromination reactions utilize chlorinated solvents. Research is focused on replacing these with more environmentally benign alternatives such as water, or in some cases, performing reactions under solvent-free conditions. researchgate.netresearchgate.net The use of water as a solvent not only reduces the environmental impact but can also simplify product isolation.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Catalytic approaches to bromination, such as the use of Lewis acids or transition metals, can enhance reaction rates and selectivity, often under milder conditions. youtube.com For example, palladium-catalyzed C-H bromination has been developed for the meta-bromination of benzoic acid derivatives. scispace.com

By considering these green chemistry principles, the synthesis of this compound and its isomers can be designed to be more sustainable, safer, and more efficient.

Chemical Transformations and Mechanistic Investigations of 6 Bromo 2,3 Dimethoxybenzoic Acid

Reactivity of the Aryl Bromide Moiety

The presence of a bromine atom on the aromatic ring of 6-bromo-2,3-dimethoxybenzoic acid imparts a versatile reactivity to the molecule. This section explores the key transformations involving the aryl bromide moiety, specifically focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) is a class of reactions where a nucleophile displaces a leaving group on an aromatic ring. In the case of this compound, the bromine atom can act as a leaving group. However, for SNA to occur, the aromatic ring typically needs to be "activated" by the presence of strong electron-withdrawing groups. libretexts.org The two methoxy (B1213986) groups on the benzene (B151609) ring of this compound are electron-donating, which generally makes the ring less susceptible to nucleophilic attack.

The generally accepted mechanism for nucleophilic aromatic substitution on activated aryl halides involves a two-step process:

Attack of the nucleophile on the carbon bearing the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Loss of the halide ion from the intermediate, which regenerates the aromatic system. libretexts.org

For unactivated aryl halides like this compound, these reactions are typically unfavorable because the intermediate is too high in energy to form at a practical rate. libretexts.org However, under forcing conditions or with very strong nucleophiles, substitution might be achieved. Another pathway for nucleophilic aromatic substitution on unactivated aryl halides is the benzyne mechanism, which involves the formation of a highly reactive aryne intermediate. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com The aryl bromide in this compound makes it a suitable substrate for various palladium-catalyzed reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. nih.govchemspider.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

A general scheme for the Suzuki-Miyaura coupling of an aryl bromide is as follows:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a palladium(II) intermediate. youtube.com

Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex, with the assistance of a base. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple, and the desired biaryl product is released, regenerating the palladium(0) catalyst. youtube.com

In the context of this compound, it can be coupled with various boronic acids or their esters to synthesize a diverse array of biaryl compounds. The specific conditions, including the choice of palladium catalyst, ligand, base, and solvent, can influence the reaction's efficiency and yield. For instance, CataXCium A Pd G3 has been identified as an effective catalyst for Suzuki-Miyaura cross-couplings on ortho-substituted bromoanilines. nih.gov

Heck Coupling:

The Heck reaction is another important palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. organic-chemistry.org This reaction is particularly useful for the synthesis of substituted alkenes.

The catalytic cycle of the Heck reaction typically involves:

Oxidative addition of the aryl bromide to a palladium(0) species.

Insertion of the alkene into the palladium-carbon bond.

β-Hydride elimination to form the substituted alkene product and a palladium-hydride species.

Reductive elimination of H-X with the help of a base to regenerate the palladium(0) catalyst.

This compound can serve as the aryl bromide component in Heck reactions, allowing for the introduction of various vinyl groups. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions. organic-chemistry.org Microwave-assisted Heck reactions have been shown to be efficient for the coupling of arylboronic acids with olefins. mdpi.com

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Reference |

| Suzuki-Miyaura Coupling | This compound | Arylboronic acid | Pd(0) catalyst, Base | Biaryl carboxylic acid | nih.govchemspider.com |

| Heck Coupling | This compound | Alkene | Pd catalyst, Base | Alkenyl-substituted benzoic acid | organic-chemistry.org |

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound is another key site for chemical modification, enabling the synthesis of a variety of derivatives.

Esterification Reactions

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. This reaction is typically acid-catalyzed and is reversible. Common methods for esterification include Fischer esterification, which involves heating the carboxylic acid and alcohol with a strong acid catalyst like sulfuric acid.

For this compound, esterification would involve reacting it with an alcohol in the presence of an acid catalyst to yield the corresponding ester. The choice of alcohol determines the nature of the ester group.

Amidation Reactions

Amidation reactions involve the formation of an amide from a carboxylic acid and an amine. This transformation is fundamental in the synthesis of many biologically active molecules. Direct reaction of a carboxylic acid with an amine is often difficult and requires high temperatures. Therefore, the carboxylic acid is usually activated first.

Common methods for amidation include:

Conversion to an acyl chloride: The carboxylic acid can be treated with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acyl chloride. This acyl chloride then readily reacts with an amine to form the amide.

Use of coupling reagents: A wide variety of coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be used to facilitate the direct formation of an amide from a carboxylic acid and an amine under milder conditions.

These methods can be applied to this compound to synthesize a range of benzamide (B126) derivatives.

Reduction of the Carboxyl Group

The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of carboxylic acids. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup.

The reduction of this compound with a suitable reducing agent would yield (6-bromo-2,3-dimethoxyphenyl)methanol.

| Reaction Type | Starting Material | Reagents | Product |

| Esterification | This compound | Alcohol, Acid catalyst | 6-Bromo-2,3-dimethoxybenzoate ester |

| Amidation | This compound | Amine, Coupling agent or conversion to acyl chloride | 6-Bromo-2,3-dimethoxybenzamide |

| Reduction | This compound | LiAlH₄, then H₂O | (6-Bromo-2,3-dimethoxyphenyl)methanol |

Reactivity of the Methoxy Groups

The presence of two adjacent methoxy groups on the aromatic ring of this compound presents both challenges and opportunities for selective chemical modification. The electron-donating nature of these groups activates the ring towards electrophilic substitution, while their steric bulk can influence the regioselectivity of reactions.

Selective Demethylation Strategies

The selective cleavage of one or both methoxy groups in this compound is a key transformation for accessing valuable dihydroxy or monohydroxy derivatives. The choice of demethylating agent and reaction conditions is crucial to achieve the desired outcome and avoid unwanted side reactions.

A notable study on the demethylation of 2,3-dimethoxy-6-bromobenzoic acid using a hydrogen bromide-acetic acid solution revealed a fascinating case of concomitant bromine migration. elsevierpure.com Instead of the expected 2,3-dihydroxy-6-bromobenzoic acid, the reaction yielded 2,3-dihydroxy-5-bromobenzoic acid. elsevierpure.com This rearrangement highlights the complex interplay of electronic and steric factors governing the reaction mechanism. It is proposed that the halogen's migration is related to its initial position being ortho to the carboxylic acid group and the presence of a hydroxyl group becoming para to the original position of the halogen after demethylation. acs.org

The selective demethylation of ortho-substituted aryl methyl ethers can often be achieved with Lewis acids like aluminum chloride (AlCl₃). A proposed mechanism involves the complexation of AlCl₃ with the methoxy group and an adjacent electron-withdrawing group, facilitating the cleavage of the methyl C-O bond. researchgate.net This method has been shown to be effective for a range of ortho-substituted anisole derivatives, affording the demethylated products in high yields. researchgate.net

For sterically hindered methoxy groups, stronger reagents may be necessary. Boron trichloride (BCl₃) is a powerful Lewis acid that has been effectively used for the selective demethylation of hindered aryl methyl ethers. rsc.org Another approach involves the use of magnesium iodide (MgI₂) under solvent-free conditions, which has been successful in the selective debenzylation and demethylation of various aryl ethers. rsc.org

Organolithium reagents have also been employed for the regioselective functionalization of methoxybenzoic acids. For instance, the treatment of unprotected 2-methoxybenzoic acid with s-BuLi/TMEDA at low temperatures leads to deprotonation exclusively at the position ortho to the carboxylate. organic-chemistry.org A change in the organolithium reagent and the use of a potassium base (n-BuLi/t-BuOK) can reverse this regioselectivity. organic-chemistry.org These methods offer a pathway to introduce other functional groups prior to or in concert with demethylation.

The following table summarizes various demethylation strategies applicable to ortho-dimethoxybenzoic acids and related compounds, providing insights into potential methods for the selective demethylation of this compound.

| Reagent(s) | Substrate Type | Key Findings & Mechanistic Insights | Reference(s) |

| HBr-HOAc | 2,3-Dimethoxy-6-bromobenzoic acid | Resulted in demethylation with concomitant bromine migration to the 5-position. | elsevierpure.comacs.org |

| AlCl₃ | Ortho-substituted aryl methyl ethers | Efficient for demethylation, likely proceeding through a complex involving the methoxy group and an adjacent electron-withdrawing group. | researchgate.net |

| BCl₃ | Sterically hindered methoxyarenes | Effective for the selective cleavage of sterically hindered methoxy groups. | rsc.org |

| MgI₂ (solvent-free) | Aryl methyl/benzyl ethers | Provides a method for selective dealkylation, with O-benzyl groups being more labile than O-methyl groups. | rsc.org |

| s-BuLi/TMEDA | 2-Methoxybenzoic acid | Directed ortho-metalation at the position ortho to the carboxylate group. | organic-chemistry.org |

| n-BuLi/t-BuOK | 2-Methoxybenzoic acid | Reversal of regioselectivity in directed metalation compared to s-BuLi/TMEDA. | organic-chemistry.org |

| ZrCl₄/Anisole | Ortho-trimethoxybenzene compounds | Catalyzes the selective demethylation of the central methoxy group. | google.com |

Stability and Reactivity under Oxidative Conditions

Generally, methoxy groups on an aromatic ring are susceptible to oxidative cleavage, particularly in the presence of strong oxidizing agents. The electron-donating nature of the methoxy groups makes the aromatic ring more electron-rich and thus more prone to oxidation. This can lead to the formation of quinones or other degradation products. nih.gov For example, fused 1,4-dimethoxybenzenes can be oxidized to benzoquinones using N-bromosuccinimide (NBS) in the presence of a catalytic amount of sulfuric acid. nih.gov This reaction proceeds via oxidative demethylation. nih.gov

The presence of a bromine atom on the ring can further influence the oxidative stability. While halogens are generally deactivating towards electrophilic substitution, their effect on oxidative reactions can be more complex. The stability of a related compound, 3-bromo-2,6-dimethoxybenzoic acid, is reported to be stable under normal conditions, with no known hazardous reactions under normal processing. fishersci.ie However, this does not preclude reactivity with strong oxidizing agents.

Common oxidizing agents like potassium permanganate (KMnO₄) and chromium(VI) reagents are known to oxidize activated aromatic systems. tcichemicals.comtowson.edu These powerful oxidants can often lead to the degradation of the aromatic ring or cleavage of substituents. For instance, Jones oxidation (CrO₃/H₂SO₄) is capable of converting primary alcohols to carboxylic acids and secondary alcohols to ketones, but can also oxidize activated aromatic rings. tcichemicals.com Hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX), offer milder conditions for the oxidation of alcohols to aldehydes and ketones and may be more compatible with the sensitive functional groups present in this compound. organic-chemistry.org

Given the electron-rich nature of the dimethoxy-substituted benzene ring, it is plausible that strong oxidizing conditions could lead to oxidative demethylation, quinone formation, or even degradation of the aromatic system. The bromine atom might also be susceptible to oxidation or displacement under harsh conditions. The specific outcome would likely depend on the nature of the oxidant, the reaction temperature, and the solvent system employed.

The following table outlines the potential reactivity of related compounds under various oxidative conditions, suggesting possible transformation pathways for this compound.

| Oxidizing Agent(s) | Substrate Type | Potential Reactions & Products | Reference(s) |

| N-Bromosuccinimide (NBS)/H₂SO₄ (cat.) | Fused 1,4-dimethoxybenzenes | Oxidative demethylation to form benzoquinones. | nih.gov |

| Potassium Permanganate (KMnO₄) | Activated aromatic systems | Oxidation of side chains or degradation of the aromatic ring. | tcichemicals.comtowson.edu |

| Chromium(VI) Reagents (e.g., Jones Reagent) | Activated aromatic systems, alcohols | Oxidation of functional groups, potential for ring degradation. | tcichemicals.com |

| 2-Iodoxybenzoic acid (IBX) | Alcohols | Milder oxidation to aldehydes and ketones. | organic-chemistry.org |

| Oxone® | Alcohols | Can be used for selective oxidation of alcohols to aldehydes or carboxylic acids. | orgsyn.org |

Synthesis and Characterization of Derivatives and Analogs of 6 Bromo 2,3 Dimethoxybenzoic Acid

Synthesis of Complex Benzamide (B126) Derivatives

The carboxylic acid functionality of 6-bromo-2,3-dimethoxybenzoic acid serves as a versatile handle for the construction of amide bonds, leading to the formation of a wide array of benzamide derivatives.

Formation of Tertiary Amides

The synthesis of tertiary amides from this compound is a fundamental transformation that introduces a key structural motif found in many biologically active compounds. This reaction typically involves the activation of the carboxylic acid followed by reaction with a secondary amine. Common activating agents include thionyl chloride or oxalyl chloride, which convert the carboxylic acid to the more reactive acyl chloride. The subsequent addition of a secondary amine in the presence of a base to neutralize the liberated hydrochloric acid affords the desired tertiary amide.

The choice of the secondary amine is critical as it dictates the nature of the substituents on the nitrogen atom, thereby influencing the steric and electronic properties of the final product. This modularity allows for the creation of a library of tertiary amides with diverse functionalities, which can be further elaborated into more complex molecular architectures.

Cyclization Reactions Leading to Fused Ring Systems

The strategic placement of the bromo and methoxy (B1213986) groups on the aromatic ring of this compound derivatives facilitates intramolecular cyclization reactions, providing access to a variety of fused heterocyclic systems.

Preparation of Substituted Benzo[c]phenanthridinium Derivatives

Substituted benzo[c]phenanthridinium salts, a class of compounds with significant biological properties, can be synthesized from derivatives of this compound. The synthetic strategy often involves the initial formation of an N-arylbenzamide by coupling the benzoic acid with an appropriately substituted aniline. Subsequent intramolecular cyclization, often promoted by dehydrating agents like polyphosphoric acid or through photochemical methods, leads to the formation of the tetracyclic benzo[c]phenanthridine (B1199836) core. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, allowing for the introduction of additional diversity into the final molecules.

Synthesis of Isoindolobenzazepine Alkaloids and Related Structures

The structural framework of this compound is also a key building block in the synthesis of isoindolobenzazepine alkaloids and their analogs. These complex nitrogen-containing heterocyclic systems are of interest due to their presence in various natural products. A common synthetic approach involves the conversion of the benzoic acid into an amide derivative which is then subjected to a series of reactions, including reduction and cyclization, to construct the characteristic fused ring system. The bromo substituent can be utilized for intramolecular ring closure via reactions such as the Heck or Suzuki coupling, providing a powerful tool for the stereocontrolled synthesis of these intricate molecules. Research has shown the synthesis of various 2-substituted 6-bromo-3-methylthiazolo[3,2-alpha]-benzimidazoles from bromoacetyl precursors. nih.govresearchgate.net

Exploration of Halogenated Benzoic Acid Congeners

The study of halogenated benzoic acid congeners of this compound provides valuable insights into the effects of different halogen substituents on the chemical reactivity and physical properties of these molecules.

Structural Modifications and Substituent Effects

Systematic structural modifications, such as replacing the bromine atom with other halogens (fluorine, chlorine, or iodine) or altering the position and number of methoxy groups, allow for a detailed investigation of substituent effects. nih.gov These modifications can significantly impact the electronic nature of the aromatic ring, the acidity of the carboxylic acid, and the propensity for the molecule to engage in various chemical reactions. psu.edu

For instance, the electron-withdrawing or -donating properties of the substituents influence the reactivity of the aromatic ring towards electrophilic or nucleophilic substitution. psu.edu Furthermore, the size and polarizability of the halogen atom can affect intermolecular interactions in the solid state, influencing crystal packing and physical properties. nih.gov Studies on the impact of methoxy-substituents on the strength of Br···Br type II halogen bonds in bromobenzoic acid have provided insights into the rationalization of packing modes in the crystalline state. conicet.gov.ar The influence of the catalyst and alkyne nature on the regioselectivity of rhodium-catalyzed annulation of alkoxy-substituted benzoic acids has also been a subject of investigation. mdpi.com

Table 1: Research Findings on Halogenated Benzoic Acid Congeners

| Structural Modification | Observed Effect | Reference |

| Replacement of bromine with other halogens | Alters the electronic properties and reactivity of the aromatic ring. | nih.gov |

| Variation in position and number of methoxy groups | Influences the acidity of the carboxylic acid and reaction regioselectivity. | mdpi.com |

| Introduction of different substituents on the aromatic ring | Modulates intermolecular interactions and crystal packing. | conicet.gov.ar |

Stereochemical Considerations in Derivative Synthesis

The synthesis of derivatives from this compound introduces the potential for creating stereoisomers, which are molecules that have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space. The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the development of pharmacologically active compounds where different stereoisomers can exhibit distinct biological activities.

While this compound itself is an achiral molecule, modifications to its structure can lead to the formation of chiral centers or axes of chirality, resulting in enantiomers and diastereomers. The strategic introduction and control of these stereochemical elements are paramount in the synthesis of complex, single-isomer derivatives.

At present, specific documented examples of the stereoselective synthesis of derivatives starting directly from this compound are not extensively reported in publicly available scientific literature. However, established principles of stereoselective synthesis can be applied to predict and control the stereochemical outcomes of its derivatization. Key strategies would include substrate control, auxiliary control, and reagent control.

Substrate-Controlled Diastereoselective Reactions:

In the absence of external chiral influences, the inherent structural features of a chiral derivative of this compound can direct the stereochemical course of a reaction. For instance, if a chiral center is introduced at a position alpha to the aromatic ring, subsequent reactions at or near this center can be influenced by its existing stereochemistry. The bulky bromine atom and the adjacent methoxy group at the ortho position can exert significant steric hindrance, potentially leading to facial selectivity in reactions involving the carboxyl group or other parts of the molecule.

Chiral Auxiliaries in Asymmetric Synthesis:

A powerful and widely used strategy to induce chirality is the use of chiral auxiliaries. bohrium.com These are enantiomerically pure compounds that are temporarily incorporated into the substrate, in this case, a derivative of this compound, to direct a subsequent stereoselective transformation. bohrium.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. bohrium.com

For example, the carboxylic acid group of this compound could be coupled with a chiral alcohol or amine to form a chiral ester or amide. The chiral auxiliary would then direct the stereoselective addition of a nucleophile to a prochiral center within the molecule. The steric and electronic properties of the 6-bromo-2,3-dimethoxyphenyl moiety would play a crucial role in the degree of stereochemical induction.

Asymmetric Catalysis:

The use of chiral catalysts is a highly efficient method for the enantioselective synthesis of chiral molecules. A small amount of a chiral catalyst can generate a large quantity of a single enantiomer of the product. For derivatives of this compound, this could involve reactions such as asymmetric hydrogenation of a double bond introduced in a side chain, or a chiral metal-catalyzed cross-coupling reaction to form a new stereocenter.

Atropisomerism:

The ortho-substituted nature of this compound also raises the possibility of generating atropisomers in certain derivatives. Atropisomers are stereoisomers that arise from hindered rotation around a single bond. nih.gov If the carboxylic acid is converted into a large amide or ester group, and further substitution is made at the 6-position of a coupled aromatic ring, the steric bulk of the ortho substituents (bromo and methoxy groups) could restrict free rotation around the biaryl bond, leading to stable, separable atropisomers. bohrium.com The synthesis of such axially chiral biaryls is a significant area of research, often employing stereoselective cross-coupling reactions. cpu.edu.cnrsc.org

Chiral Resolution:

In cases where a stereoselective synthesis is not feasible or gives a mixture of stereoisomers, chiral resolution can be employed to separate the enantiomers or diastereomers. wikipedia.org For acidic compounds like derivatives of this compound, this can be achieved by forming diastereomeric salts with a chiral base. libretexts.org The resulting salts have different physical properties, such as solubility, which allows for their separation by crystallization. wikipedia.orglibretexts.org Subsequent acidification would then yield the separated enantiomers of the carboxylic acid derivative.

While the direct application of these stereochemical control strategies to this compound derivatives requires further experimental investigation, the principles outlined provide a solid foundation for the design and execution of syntheses aimed at producing enantiomerically pure and diastereomerically defined molecules based on this scaffold.

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 2,3 Dimethoxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule. In the case of 6-bromo-2,3-dimethoxybenzaldehyde (B1228148), the spectrum reveals distinct signals for the aldehyde proton, the aromatic protons, and the methoxy (B1213986) group protons.

The aromatic region is of particular interest, showing two doublets corresponding to the two protons on the benzene (B151609) ring. The coupling constant between these protons is indicative of their ortho relationship. The aldehyde proton appears as a singlet at a characteristic downfield shift due to the deshielding effect of the carbonyl group. The two methoxy groups also appear as distinct singlets, with their chemical shifts influenced by their position relative to the other substituents.

For the target compound, 6-bromo-2,3-dimethoxybenzoic acid, the ¹H NMR spectrum would be very similar, with the key difference being the absence of the aldehyde proton signal and the appearance of a broad singlet for the carboxylic acid proton (-COOH), typically found far downfield (>10 ppm).

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

|---|---|---|---|

| 10.31 | Singlet | N/A | -CHO |

| 7.31 | Doublet | 8.7 | Aromatic H |

| 6.94 | Doublet | 7.5 | Aromatic H |

| 3.91 | Singlet | N/A | -OCH₃ |

| 3.87 | Singlet | N/A | -OCH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of a molecule. The spectrum of 6-bromo-2,3-dimethoxybenzaldehyde shows signals for the carbonyl carbon, the aromatic carbons, and the methoxy carbons. scielo.br The chemical shifts of the aromatic carbons are influenced by the electronic effects of the bromine and methoxy substituents.

For this compound, the aldehydic carbon signal around 190.4 ppm would be replaced by a carboxylic acid carbon signal, typically observed in the range of 165-185 ppm. The signals for the aromatic and methoxy carbons would experience slight shifts but would largely remain in similar regions.

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| 190.4 | C=O (Aldehyde) |

| 152.8 | Aromatic C-O |

| 152.1 | Aromatic C-O |

| 129.3 | Aromatic C-H |

| 128.7 | Aromatic C-H |

| 117.6 | Aromatic C-Br |

| 112.8 | Aromatic C |

| 62.3 | -OCH₃ |

| 56.2 | -OCH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While specific 2D NMR spectra for this compound are not available, the application of these techniques is crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. wikipedia.org For the target molecule, a COSY spectrum would show a cross-peak between the two aromatic protons, confirming their ortho relationship (3-bond coupling). No other correlations would be expected, as the methoxy and carboxylic acid protons are singlets.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). wikipedia.org An HSQC spectrum would show correlations between the aromatic protons and their corresponding aromatic carbons, as well as correlations between the methoxy protons and the methoxy carbons. This allows for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range correlations between protons and carbons over two or three bonds (²J and ³J). wikipedia.orgyoutube.com The HMBC spectrum is particularly powerful for connecting different parts of the molecule. For this compound, one would expect to see correlations from the methoxy protons to the aromatic carbons they are attached to (C2 and C3), and from the aromatic protons to adjacent carbons, ultimately confirming the entire substitution pattern of the ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a fingerprint of the molecule's functional groups. The FT-IR spectrum of the precursor, 6-bromo-2,3-dimethoxybenzaldehyde, shows characteristic peaks for the aldehyde C=O stretch and aromatic C=C vibrations. scielo.br

For this compound, the spectrum would be distinguished by:

A very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer.

The C=O stretching vibration of the carboxylic acid, typically appearing as a strong band around 1700-1725 cm⁻¹. mdpi.com

C-O stretching vibrations and O-H bending vibrations in the 1210-1440 cm⁻¹ region.

| Frequency (cm⁻¹) | Vibrational Mode | Compound/Functional Group |

|---|---|---|

| ~1685 | C=O Stretch | 6-Bromo-2,3-dimethoxybenzaldehyde scielo.br |

| ~1570 | Aromatic C=C Stretch | 6-Bromo-2,3-dimethoxybenzaldehyde scielo.br |

| ~1468 | Aromatic C=C Stretch | 6-Bromo-2,3-dimethoxybenzaldehyde scielo.br |

| 2500-3300 (Broad) | O-H Stretch | Carboxylic Acid (Expected) |

| 1700-1725 | C=O Stretch | Carboxylic Acid (Expected) mdpi.com |

| ~1250 and ~1050 | C-O Stretch | Aryl-Alkyl Ether (Expected) |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For aromatic compounds, the ring stretching and breathing vibrations are often strong in the Raman spectrum.

While a specific Raman spectrum for this compound is not documented, analysis of related compounds like 2-amino-5-bromobenzoic acid reveals key features. ijtsrd.com One would expect to observe:

Strong bands corresponding to the aromatic C=C stretching vibrations between 1550 and 1650 cm⁻¹.

Aromatic ring "breathing" modes, which are often prominent in Raman spectra.

Vibrations associated with the C-Br bond, typically found at lower frequencies.

Symmetric stretching vibrations of the C-O-C linkages of the methoxy groups.

The carboxylic acid C=O stretch is generally weaker in Raman than in IR, whereas the aromatic ring vibrations are typically stronger, making Raman an excellent tool for analyzing the core structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₉H₉BrO₄), the exact mass can be calculated using the masses of its most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O).

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern arising from the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity separated by two mass-to-charge units (m/z) for the molecular ion and any bromine-containing fragments.

Table 1: Predicted HRMS Data for the Molecular Ion of this compound

| Isotopic Composition | Calculated m/z | Relative Abundance (%) |

| C₉H₉⁷⁹BrO₄ | 259.96842 | ~100 |

| C₉H₉⁸¹BrO₄ | 261.96637 | ~97.5 |

This table presents theoretical values. Actual experimental values would be used to confirm the elemental composition.

The initial event is the ionization of the molecule to form the molecular ion, [M]⁺•. Key fragmentation steps often involve the carboxyl group and the substituents on the aromatic ring.

Loss of a Hydroxyl Radical: A common fragmentation for carboxylic acids is the cleavage of the C-O bond, leading to the loss of an •OH radical (17 amu) and the formation of a stable acylium ion. docbrown.info

[C₉H₉BrO₄]⁺• → [C₉H₈BrO₃]⁺ + •OH

Loss of a Carboxyl Radical: Cleavage of the bond between the aromatic ring and the carboxyl group can result in the loss of the •COOH radical (45 amu). docbrown.info

[C₉H₉BrO₄]⁺• → [C₈H₈BrO₂]⁺ + •COOH

Formation of the Phenyl Cation: The acylium ion formed by the loss of •OH can subsequently lose a molecule of carbon monoxide (CO, 28 amu) to form a substituted phenyl cation. pharmacy180.com

[C₉H₈BrO₃]⁺ → [C₈H₈BrO₂]⁺ + CO

Cleavage of Methoxy Groups: The methoxy groups can fragment through the loss of a methyl radical (•CH₃, 15 amu) or a formaldehyde molecule (CH₂O, 30 amu).

Loss of Bromine: The C-Br bond can also cleave, leading to the loss of a bromine radical (•Br).

The base peak in the mass spectrum of benzoic acid itself is often the m/z 105 ion, corresponding to the [C₆H₅CO]⁺ acylium ion. docbrown.info For this compound, the relative stability of the various fragment ions would determine the most abundant peak.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by organic molecules typically involves the promotion of electrons from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π*) orbital.

For this compound, the chromophore is the substituted benzene ring. Unsubstituted benzoic acid exhibits two primary absorption bands in its UV spectrum, around 230 nm and 274 nm. sielc.comresearchgate.net These absorptions are attributed to π→π* transitions within the aromatic system.

Table 2: Typical UV Absorption Maxima for Benzoic Acid

| Compound | Absorption Maxima (λ_max) | Type of Transition |

| Benzoic Acid | ~230 nm, ~274 nm | π→π* |

This table provides reference values for the parent compound. Substituents on this compound are expected to shift these values. sielc.com

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not publicly available, valuable insights can be drawn from the crystal structure of the closely related derivative, 6-bromo-2,3-dimethoxybenzaldehyde . In this derivative, the carboxylic acid group is replaced by an aldehyde group, but the substitution pattern on the aromatic ring is identical.

Studies on 6-bromo-2,3-dimethoxybenzaldehyde have shown that it crystallizes in the monoclinic space group P2₁/c. The analysis of its solid-state structure reveals the precise spatial arrangement of the bromo and dimethoxy substituents relative to each other and the aromatic ring. This experimental data is crucial for understanding the steric and electronic effects that govern the molecule's conformation in the solid state.

The packing of molecules within a crystal is governed by a variety of non-covalent intermolecular interactions.

Hydrogen Bonding: For this compound, the most significant intermolecular interaction is expected to be hydrogen bonding between the carboxylic acid groups. Carboxylic acids typically form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between two molecules. This is a very common and stable structural motif for benzoic acid derivatives.

π-π Stacking: Aromatic rings can interact through π-π stacking, where the electron clouds of adjacent rings overlap. The extent of this interaction depends on the substitution pattern and the relative orientation of the molecules in the crystal. These interactions, though generally weaker than hydrogen or halogen bonds, can play a significant role in the supramolecular assembly.

The combination of these intermolecular forces—strong hydrogen-bonded dimers, directional halogen bonds, and weaker van der Waals forces or π-π stacking—dictates the final three-dimensional architecture of the crystal.

Co-crystallization Studies and Supramolecular Assembly

While specific co-crystallization studies for this compound are not extensively documented in publicly available research, an understanding of its potential for supramolecular assembly can be inferred from the crystallographic analysis of closely related compounds. The interplay of functional groups present in this compound—namely the carboxylic acid, methoxy groups, and the bromine atom—suggests a rich potential for forming well-defined supramolecular architectures through various non-covalent interactions.

Analysis of analogous structures, such as substituted benzoic acids and other brominated aromatic compounds, reveals common motifs that are likely to influence the crystal packing of this compound and its derivatives. These include robust hydrogen bonding, halogen bonding, and weaker C–H···O interactions.

For instance, benzoic acids are well-known to form centrosymmetric dimers through strong O–H···O hydrogen bonds between their carboxylic acid moieties. This is a highly prevalent supramolecular synthon. In a study of 3-bromo-2-hydroxybenzoic acid, molecules are linked by mutual carboxyl–carboxyl O—H⋯O hydrogen bonds, resulting in centrosymmetric dimers with a characteristic R22(8) ring motif nih.govresearchgate.net. It is highly probable that this compound would exhibit similar dimeric structures, which would serve as the primary building blocks for its crystal lattice.

The presence of the bromine atom introduces the possibility of halogen bonding, a directional interaction between a halogen atom and a Lewis base. In the crystal structure of the related compound 6-bromo-2,3-dimethoxybenzaldehyde, halogen-type interactions are observed, contributing to the stabilization of the crystal packing sbq.org.br. This suggests that the bromine atom in this compound could engage in similar interactions with suitable acceptor atoms, such as the oxygen atoms of the methoxy or carboxyl groups of neighboring molecules, or with co-former molecules in a co-crystal.

The collective influence of these interactions—strong hydrogen-bonded dimers, potential halogen bonds, and a network of weaker C–H···O contacts—would dictate the formation of complex three-dimensional supramolecular assemblies. The specific outcomes of crystallization would be sensitive to factors such as the solvent used and the presence of any co-forming molecules, as demonstrated in studies on the polymorphic outcomes of 2,6-dimethoxybenzoic acid crystallization mdpi.com.

Potential Intermolecular Interactions in the Supramolecular Assembly of this compound

| Interaction Type | Donor | Acceptor | Typical Geometry/Motif | Reference Analogues |

| Hydrogen Bonding | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Centrosymmetric R22(8) dimer | 3-bromo-2-hydroxybenzoic acid nih.govresearchgate.net |

| Halogen Bonding | C-Br | O (carbonyl, methoxy), or other Lewis basic sites | Directional C-Br···O interaction | 6-bromo-2,3-dimethoxybenzaldehyde sbq.org.br |

| C-H···O Interactions | Aromatic C-H, Methyl C-H | O (carbonyl, methoxy) | Various, contributes to overall packing stability | 6-bromo-2,3-dimethoxybenzaldehyde sbq.org.br |

Crystallographic Data for a Related Dimeric Structure

The following table presents hydrogen-bond geometry for the centrosymmetric dimer observed in 3-bromo-2-hydroxybenzoic acid, which serves as a model for the likely primary interaction in this compound.

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Symmetry Operation for A |

| O2–H2···O3 | 0.87(2) | 1.80(2) | 2.664(4) | 172(6) | -x+2, -y, -z+1 |

Table adapted from a study on 3-bromo-2-hydroxybenzoic acid nih.gov. D, H, and A represent donor, hydrogen, and acceptor atoms, respectively.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of 6-Bromo-2,3-dimethoxybenzoic acid.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its most stable three-dimensional arrangement, known as geometry optimization.

Researchers employ specific functionals and basis sets, such as B3LYP or CAM-B3LYP with a basis set like 6-311++G(d,p), to find the global minimum energy structure. scielo.brscielo.br This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable state. For instance, studies on the closely related compound 6-bromo-2,3-dimethoxybenzaldehyde (B1228148) show that theoretical calculations can provide geometric properties that are in close agreement with experimental data obtained from X-ray diffraction. scielo.br

Beyond geometry, DFT is used to analyze the electronic structure. Key parameters derived from these analyses include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to undergo intramolecular charge transfer. niscpr.res.in Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. scielo.br

Table 1: Illustrative DFT Calculation Parameters for Benzoic Acid Derivatives

| Parameter | Typical Functional | Typical Basis Set | Key Outputs |

|---|---|---|---|

| Geometry Optimization | B3LYP, CAM-B3LYP, ωB97XD | 6-311++G(d,p) | Bond Lengths, Bond Angles, Dihedral Angles |

This table represents typical parameters used in DFT studies of similar molecules, as specific computational results for this compound are not publicly available.

Computational methods are highly effective in predicting the spectroscopic signatures of molecules. For this compound, DFT calculations can forecast its vibrational frequencies (Infrared and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts.

Vibrational analysis is performed on the optimized molecular structure. The calculated frequencies often exhibit systematic errors due to the harmonic approximation and basis set limitations, so they are typically scaled by an empirical factor to improve agreement with experimental spectra. niscpr.res.inresearchgate.net This analysis allows for the assignment of specific vibrational modes to the observed peaks in experimental FT-IR and FT-Raman spectra. niscpr.res.in

The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). niscpr.res.in These theoretical predictions are valuable for interpreting complex experimental NMR spectra and confirming the molecular structure.

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Benzoic Acid Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|---|

| C=O stretch | 1785 | 1724 | 1720 | Carboxylic acid carbonyl |

| O-H stretch | 3650 | 3522 | 3515 | Carboxylic acid hydroxyl |

Note: This table is illustrative, based on typical results for substituted benzoic acids. niscpr.res.inresearchgate.net The calculated frequencies are scaled to provide a better match with experimental data.

The presence of rotatable bonds in this compound—specifically the C-C bond of the carboxyl group and the C-O bonds of the methoxy (B1213986) groups—gives rise to multiple possible conformations. Computational conformational analysis is used to identify the different stable conformers and to map out the potential energy surface.

Studies on similar molecules, such as 2,6-dimethoxybenzoic acid, have investigated the conformational polymorphism arising from the orientation of the acidic hydrogen, which can be in either a syn or anti conformation relative to the carbonyl oxygen. bohrium.com By systematically rotating the key dihedral angles and calculating the energy at each step, an energy landscape can be constructed. This landscape reveals the global minimum energy conformer (the most stable shape) as well as other local minima (less stable, but still possible shapes) and the energy barriers that separate them. This information is crucial for understanding the molecule's flexibility and how it might adapt its shape when interacting with other molecules.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their dynamic nature and interactions with their environment. frontiersin.org An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations could be used to explore its behavior in a solvent, such as water or an organic solvent. This can help in understanding its solvation properties and how it behaves in solution. Furthermore, MD simulations are a powerful tool for studying crystallization processes. For example, simulations on other benzoic acids have been used to investigate how different additives might influence crystal growth and morphology by adsorbing onto specific crystal faces. bohrium.com Such studies can predict which additives might act as habit modifiers, which is of great interest in the pharmaceutical and materials industries. While specific MD studies on this compound are not widely published, the methodology is directly applicable. A typical simulation might run for tens to hundreds of nanoseconds to observe relevant molecular motions and interactions. dntb.gov.ua

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). youtube.com This method is central to structure-based drug design. The brominated methoxyphenyl moiety is found in a number of natural alkaloids with biological activity, making its derivatives interesting candidates for such studies. scielo.br

In a docking study involving this compound, the molecule would be treated as a flexible ligand, and its potential binding modes within the active site of a target protein would be explored. The process generates numerous possible poses and scores them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov The results can identify key intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the bromine atom), and hydrophobic interactions, that stabilize the ligand-protein complex.

Fragment-based drug design (FBDD) is a strategy that uses small chemical fragments (typically with a molecular weight < 300 Da) as starting points for developing more potent, drug-like molecules. This compound is an ideal candidate for use as a chemical fragment.

In an FBDD campaign, a library of fragments would be screened against a protein target. If this compound is identified as a "hit" (meaning it binds to the target, albeit with low affinity), its binding mode would be determined using techniques like X-ray crystallography or molecular docking. This structural information is then used to guide the chemical elaboration of the fragment. For instance, chemists might grow the fragment by adding functional groups that can form additional favorable interactions with the protein, thereby increasing its binding affinity and selectivity. The bromo-, methoxy-, and carboxylic acid groups each provide distinct interaction points that can be exploited in this optimization process.

Analysis of Binding Site Interactions

Computational studies, particularly molecular docking, are instrumental in elucidating the potential binding modes of this compound with various biological targets. While specific docking studies for this exact compound are not extensively published, analysis of its structural features and comparison with related molecules allow for predictions of its binding behavior.

One vendor-supplied description indicates that this compound displays antibacterial activity by binding to the imine group within the bacterial cell wall, thereby inhibiting its synthesis. biosynth.comcymitquimica.com This suggests an interaction where the carboxylic acid or other polar features of the molecule could form hydrogen bonds or electrostatic interactions with the imine functionality.

Further insights can be drawn from computational studies on analogous compounds. For instance, a detailed molecular docking and DFT study on 2,6-dimethoxybenzoic acid, an isomer of the title compound, revealed strong binding affinities with β-secretase 1 (BACE-1) and acetylcholinesterase (AChE), two key targets in Alzheimer's disease research. researchgate.net The study highlighted the role of the methoxy and carboxylic acid groups in forming hydrogen bonds and other non-covalent interactions within the active sites of these proteins. researchgate.net It is plausible that this compound could engage in similar interactions, with the bromine atom potentially forming halogen bonds, which are increasingly recognized as significant in ligand-protein binding.

Similarly, docking studies on other benzoic acid derivatives against the SARS-CoV-2 main protease have demonstrated the importance of hydrogen bonding and hydrophobic interactions in stabilizing the ligand-protein complex. nih.gov These studies often show the carboxylic acid group of the benzoic acid moiety forming key hydrogen bonds with amino acid residues like cysteine and serine in the active site. nih.gov

A computational analysis of the related compound, 6-bromo-2,3-dimethoxybenzaldehyde, highlighted the presence of intermolecular C-H···O and Br···Br interactions, which contribute to the stabilization of its crystal structure. biosynth.com While these are intermolecular interactions in a crystal lattice, they provide evidence of the types of non-covalent interactions the molecule can participate in, which would also be relevant for binding within a protein active site.

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling

Cheminformatics and QSPR modeling provide valuable tools for predicting the physicochemical properties and biological activities of molecules like this compound based on their chemical structure.

Calculation of Molecular Descriptors (e.g., TPSA, LogP)

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and are fundamental to QSPR studies. Key descriptors include the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP).

LogP , the logarithm of the octanol-water partition coefficient, is a measure of a molecule's lipophilicity or hydrophobicity. This property influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A computed LogP value (XLogP3) for the related compound 6-bromo-2,3-dimethylhexanoic acid is 2.6. nih.gov This value suggests moderate lipophilicity. For comparison, a study on various benzoic acid derivatives reported LogP values that were influential in their biological activity. nih.gov

The following table summarizes computed molecular descriptors for a structurally related compound, providing an estimation of the properties of this compound.

| Descriptor | Computed Value (for 6-bromo-2,3-dimethylhexanoic acid) | Reference |

| Molecular Weight | 223.11 g/mol | nih.gov |

| XLogP3 | 2.6 | nih.gov |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

Prediction of Reactivity Profiles and Synthetic Accessibility

Computational methods can also predict the reactivity of this compound and assess its synthetic accessibility.

Reactivity Profiles: Density Functional Theory (DFT) calculations are a powerful tool for understanding a molecule's electronic structure and reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into a molecule's susceptibility to electrophilic and nucleophilic attack. For the related compound 6-bromo-2,3-dimethoxybenzaldehyde, DFT calculations showed that the HOMO is primarily located on the aromatic ring, while the LUMO is centered on the carbonyl group, indicating the likely sites of reaction. biosynth.com Similar calculations for this compound would likely show the carboxylic acid group as a primary site of reactivity. Furthermore, molecular electrostatic potential (MEP) maps can visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. biosynth.com

Synthetic Accessibility: The synthetic accessibility of a molecule can be estimated using computational algorithms that analyze its structure for complexity and the presence of known synthetic motifs. A synthetic accessibility score (SAscore) can be calculated, with values typically ranging from 1 (easy to make) to 10 (very difficult to make). researchgate.net This score is based on a combination of fragment contributions and a complexity penalty, derived from the analysis of millions of known compounds. researchgate.net While a specific SAscore for this compound is not available in the search results, its synthesis has been reported via the bromination of 2,3-dimethoxybenzoic acid. biosynth.comcymitquimica.com This suggests a relatively straightforward synthesis from a commercially available starting material, which would likely correspond to a favorable (low) SAscore.

Applications As a Synthetic Building Block in Advanced Organic Synthesis

Role in the Synthesis of Pharmaceutical Intermediates

This brominated benzoic acid derivative is recognized for its role as a precursor in the pharmaceutical industry. While specific, publicly documented examples of its direct conversion into commercial drug intermediates are not extensively detailed in the available literature, its chemical structure is indicative of its potential in synthesizing a range of pharmaceutical compounds. The presence of the bromine atom allows for various cross-coupling reactions, a common strategy in medicinal chemistry to build molecular complexity. The dimethoxy-substituted phenyl ring is a feature present in numerous pharmacologically active molecules. The compound is commercially available for pharmaceutical testing, underscoring its relevance in this sector biosynth.com.

Precursor for Complex Biologically Active Molecules

6-Bromo-2,3-dimethoxybenzoic acid has been identified as a synthetic chemical with demonstrated antibacterial activity biosynth.comcymitquimica.com. It is suggested to function by inhibiting bacterial growth through binding to the imine group in the bacterial cell wall, thereby preventing its synthesis biosynth.comcymitquimica.com. Furthermore, it is classified as a benzophenanthridine alkaloid that can inhibit protein synthesis and cell division biosynth.comcymitquimica.com. This inherent biological activity, coupled with its potential for chemical modification, makes it a valuable starting point for the development of new and more complex biologically active molecules. However, a broad range of specific examples of such molecules derived from this compound is not widely reported in the reviewed scientific literature.

Integration into Total Synthesis of Natural Products (e.g., Lennoxamine)

A critical application of versatile building blocks is their incorporation into the total synthesis of natural products. The isoindolobenzazepine alkaloid, lennoxamine (B1248200), is a complex natural product that has been the subject of several total synthesis campaigns. These syntheses often involve intricate strategies to construct the core heterocyclic system.

A review of the scientific literature on the total synthesis of lennoxamine reveals that the syntheses typically commence from starting materials such as 3,4-dimethoxybenzoic acid or involve key intermediates like 3-(3,4-methylenedioxybenzylidene)-6,7-dimethoxyphthalide clockss.orgrsc.org. One asymmetric synthesis of (+)-lennoxamine utilized an anionic chiral auxiliary mediated asymmetric alkylation of a carbamate (B1207046) to create the 3-substituted isoindolinone core nih.gov.

Based on the conducted research, there is no direct evidence or published synthetic route that utilizes this compound as a starting material or key intermediate in the total synthesis of lennoxamine. The established synthetic pathways for lennoxamine originate from different precursors.

Contribution to the Development of Organic Materials

The development of novel organic materials with specific electronic and photophysical properties is a rapidly advancing field of research. Brominated organic compounds can play a role in this area as they can be functionalized through various coupling reactions to create larger conjugated systems.

Despite the potential for brominated benzoic acid derivatives to be used as building blocks for organic electronic materials, a thorough review of the available scientific literature and patent databases did not yield any specific examples of this compound being used in the development of organic materials or in the fabrication of optoelectronic devices such as organic light-emitting diodes (OLEDs). Research in this area tends to focus on other classes of brominated compounds or different molecular architectures.

Mechanistic Organic Chemistry: In Depth Investigations of Reactions Involving 6 Bromo 2,3 Dimethoxybenzoic Acid

Elucidation of Reaction Mechanisms for Functional Group Interconversions

Functional group interconversions are fundamental operations in organic synthesis. For 6-bromo-2,3-dimethoxybenzoic acid, the carboxylic acid moiety is a primary site for such transformations, often serving as a precursor to more reactive species for amide bond formation or other coupling reactions.

One of the most common interconversions is the activation of the carboxylic acid to an acid chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂). The reaction proceeds through a well-established mechanism. Initially, the lone pair of the hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion. This forms a protonated chlorosulfite intermediate. The displaced chloride ion then acts as a nucleophile, deprotonating the hydroxyl group and eliminating HCl gas. The resulting acyl chlorosulfite intermediate is unstable and collapses by the intramolecular attack of the chloride ion on the carbonyl carbon, releasing sulfur dioxide (SO₂) and the final acid chloride product. This transformation is a key initial step in the synthesis of various complex molecules, including oxybenzo[c]phenanthridine alkaloids, where 6-bromo-2,3-dimethoxybenzoyl chloride is a crucial intermediate. acs.orgacs.org

Another significant functional group interconversion is the formation of amides. This can be achieved by reacting the corresponding acid chloride with an amine. In the synthesis of antibacterial 5-methylbenzo[c]phenanthridinium derivatives, 6-bromo-2,3-dimethoxybenzoyl chloride is reacted with a primary amine, such as 5,6-dimethoxy-1-naphthylamine. nih.gov The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the highly electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate, which then collapses by ejecting the chloride leaving group. A final deprotonation step, often by another molecule of the amine or a mild base, yields the stable amide.

A more direct method for amide formation is the direct imine acylation (DIA) reaction. In this process, an imine is acylated in situ to form an N-acyliminium ion, which is then trapped by a nucleophile. whiterose.ac.uk While detailed mechanistic studies specifically for this compound in this context are not extensively documented, the general mechanism involves the activation of the carboxylic acid (e.g., with an activating agent) followed by reaction with an imine. The resulting N-acyliminium ion is a powerful electrophile, and its formation and subsequent reactions are central to the construction of heterocyclic systems. whiterose.ac.uk

The following table summarizes the conditions for some of these functional group interconversions.

| Starting Material | Reagents | Product | Reaction Type | Reference |

| This compound | Thionyl chloride (SOCl₂) | 6-Bromo-2,3-dimethoxybenzoyl chloride | Acid Chloride Formation | acs.orgacs.org |

| 6-Bromo-2,3-dimethoxybenzoyl chloride | 5,6-dimethoxy-1-naphthylamine | N-(5,6-dimethoxy-1-naphthyl)-6-bromo-2,3-dimethoxybenzamide | Amide Formation | nih.gov |

| This compound | Imine, Activating Agent | N-Acyliminium ion intermediate | Direct Imine Acylation | whiterose.ac.uk |

Studies on Rearrangement Reactions (e.g., Baeyer–Villiger Oxidation mechanisms)